molecular formula C15H18Cl2N2O2S B4415739 4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No. B4415739
M. Wt: 361.3 g/mol
InChI Key: MOWYJSLRMNTCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound, also known as CB-154, is a sulfonamide-based drug that has been synthesized and studied extensively for its pharmacological properties.

Mechanism of Action

4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride exerts its pharmacological effects by selectively binding to specific receptors in the body. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In neuroscience, this compound has been shown to reduce the accumulation of beta-amyloid peptides, which are associated with Alzheimer's disease. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells. In cardiovascular disease, this compound has been shown to reduce blood pressure by inhibiting the activity of angiotensin-converting enzyme.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other research chemicals.

Future Directions

There are several potential future directions for research on 4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride. One area of interest is the development of this compound analogs that have improved pharmacological properties and lower cost. Another area of interest is the investigation of the potential therapeutic effects of this compound on other diseases and conditions, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Scientific Research Applications

4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have a potential therapeutic effect on Alzheimer's disease by inhibiting the formation of beta-amyloid plaques. In cancer research, this compound has been shown to have anti-proliferative effects on various cancer cell lines. In cardiovascular disease, this compound has been shown to have a potential therapeutic effect on hypertension by inhibiting the activity of angiotensin-converting enzyme.

properties

IUPAC Name

4-[2-[(2-chlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S.ClH/c16-15-4-2-1-3-13(15)11-18-10-9-12-5-7-14(8-6-12)21(17,19)20;/h1-8,18H,9-11H2,(H2,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWYJSLRMNTCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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